molecular formula C13H15Br2N5 B1599839 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide CAS No. 263874-05-1

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

Cat. No. B1599839
M. Wt: 401.1 g/mol
InChI Key: VAESRVWVZJLVIA-UHFFFAOYSA-L
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Description

1,1’-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is a chemical compound with the CAS Number: 263874-05-1 . It has a molecular weight of 401.1 and its IUPAC Name is 3,3’- (pyridine-2,6-diyl)bis (1-methyl-1H-imidazol-3-ium) bromide . The compound is stored at 4°C, protected from light, and under nitrogen .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H15N5.2BrH/c1-15-6-8-17 (10-15)12-4-3-5-13 (14-12)18-9-7-16 (2)11-18;;/h3-11H,1-2H3;2*1H/q+2;;/p-2 . This code provides a specific description of the molecular structure of the compound.

Scientific Research Applications

Catalytic Applications

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide has been extensively used in the synthesis of various catalytic complexes. Notable applications include:

  • Synthesis of Ruthenium ‘Pincer’ Complexes : These complexes exhibit significant catalytic activity in transfer hydrogenation of carbonyl compounds, demonstrating the potential of 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide in catalysis (Danopoulos et al., 2002).

  • Palladium Pincer Complexes : These complexes have been tested as catalysts in Heck-type coupling reactions of different aryl halides with styrene (Hahn et al., 2005).

Synthesis of Complexes

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide is crucial in the synthesis of metal complexes, offering potential in various chemical applications:

  • Silver(I) and Palladium(II) Complexes : Its reaction with silver(I) oxide results in dinuclear silver(I)–carbene complexes, which when treated with palladium(II) precursors form complexes showing good activities in Heck coupling reactions (Nielsen et al., 2002).

  • Gold(I) and Gold(III) Complexes : The synthesis of these complexes involves alcohol-functionalized bis(N-heterocyclic carbene) ligands derived from 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide. These complexes have been characterized for their electrochemical and luminescence properties (Jean-Baptiste dit Dominique et al., 2009).

Supramolecular Chemistry

This compound plays a significant role in the field of supramolecular chemistry, particularly in the study of complex structures and behaviors:

  • Bis(2-methylimidazolium 2,6-dicarboxypyridine) M(II) Complexes : These complexes exhibit intriguing supramolecular behaviors and form robust crystalline architectures that accommodate different transition metals without altering molecular packing (MacDonald et al., 2004).

Additional Applications

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide has also been used in:

  • Formation of Antimicrobial Agents : Specifically, water-soluble pincer silver(I)-carbene complexes with enhanced bactericidal activities over silver nitrate (Melaiye et al., 2004).

  • Ionic Liquid Reagents in Oxidation Processes : It serves as an efficient reagent for selective oxidation reactions under mild conditions (Manesh et al., 2015).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with Hazard Statements H315 and H319 . The precautionary statements associated with this compound are P264, P280, P302+P352, P305+P351+P338, P321, and P362 . The compound is harmful and should be handled with care .

properties

IUPAC Name

2,6-bis(3-methylimidazol-3-ium-1-yl)pyridine;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5.2BrH/c1-15-6-8-17(10-15)12-4-3-5-13(14-12)18-9-7-16(2)11-18;;/h3-11H,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAESRVWVZJLVIA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C2=NC(=CC=C2)N3C=C[N+](=C3)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Br2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459665
Record name 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

CAS RN

263874-05-1
Record name 1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
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1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
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1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
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1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide
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Reactant of Route 6
1,1'-(2,6-Pyridinediyl)bis(3-methylimidazolium) Dibromide

Citations

For This Compound
2
Citations
THT Myren, AM Lilio, CG Huntzinger… - …, 2018 - ACS Publications
We report the synthesis, characterization, and catalytic CO 2 reduction activity of two LMn(CO) 3 Br complexes with carbene-pyridine-carbene pincer ligands, [MnCNC Me ]Br 1 and […
Number of citations: 47 pubs.acs.org
M Chen, Y Shang, H Bai, Q Ma - Analytical Chemistry, 2022 - ACS Publications
Green analytical chemistry aims at developing analytical methods with minimum use and generation of hazardous substances for the protection of human health and the environment. …
Number of citations: 6 pubs.acs.org

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